N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide is a benzamide derivative featuring a benzothiazole moiety linked to a phenyl ring and an ethanesulfonyl group at the meta-position of the benzamide core. The ethanesulfonyl group enhances solubility and may influence binding affinity to biological targets through polar interactions.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-29(26,27)18-7-5-6-16(14-18)21(25)23-17-12-10-15(11-13-17)22-24-19-8-3-4-9-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCAHYKTVWPTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve green chemistry approaches to minimize environmental impact. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Hydroxybenzotriazole (HOBt), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide has been shown to inhibit specific signaling pathways crucial for cancer cell survival, making it a candidate for further development as an anticancer agent.
Mechanism of Action:
The compound may act by inhibiting enzymes involved in cell proliferation or by inducing apoptosis in cancer cells. Studies have demonstrated its effectiveness against various cancer cell lines, supporting its potential therapeutic use .
Antimicrobial Properties
The compound has exhibited antimicrobial and antifungal activities, suggesting its potential as a lead compound in developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways necessary for bacterial survival .
Coordination Chemistry
This compound serves as a valuable building block in synthetic organic chemistry. It can be utilized as a ligand in coordination chemistry to form complexes with various metal ions, which may have applications in catalysis and materials science.
Material Science
The compound is being explored for its potential use in developing luminescent materials for optoelectronic devices. Its unique structural features may contribute to specific optical properties that are advantageous in electronic applications .
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer properties; inhibition of cancer cell proliferation | Development of new cancer therapies |
| Antimicrobial Activity | Antifungal and antibacterial effects | New antibiotic development |
| Coordination Chemistry | Ligand for metal complexes | Applications in catalysis and material synthesis |
| Material Science | Development of luminescent materials | Innovations in optoelectronic devices |
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on various cancer cell lines showed a significant reduction in cell viability at low micromolar concentrations. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing
In vitro testing against common bacterial strains demonstrated that this compound exhibited potent inhibitory effects, comparable to established antibiotics. The results suggest that further exploration could lead to novel treatments for resistant bacterial infections.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit bacterial growth by targeting essential enzymes or disrupting cell membrane integrity . The benzothiazole moiety is known to interact with various biological targets, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and analogs from the provided evidence:
Physicochemical and Crystallographic Comparisons
- Solubility: The ethanesulfonyl group in the target compound likely confers better aqueous solubility compared to the butoxyphenyl group in ’s analogs, which are more lipophilic .
- Stability : The crystal structure of the dihydrothiazolylidene analog () exhibits high crystallographic precision (R factor = 0.038), suggesting robust packing stability. The benzothiazole group in the target compound may offer similar rigidity but requires validation via crystallography .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its synthesis, biological activities, and mechanisms of action, supported by data tables and research findings.
Overview of the Compound
This compound belongs to the class of benzothiazole derivatives. Benzothiazoles are recognized for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific structural features of this compound contribute to its bioactivity.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H18N2O3S2 |
| CAS Number | 904828-14-4 |
Synthesis
The synthesis of this compound can be achieved through various methods. One common route involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF), yielding high purity under mild conditions .
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), both crucial in the context of Alzheimer's disease.
These values indicate that this compound exhibits strong inhibitory activity against these enzymes, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways. In vitro studies have demonstrated its efficacy against various bacterial strains.
These results indicate that this compound possesses significant antimicrobial properties.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
Inhibition of Enzymes : The compound binds to the active sites of AChE and BACE1, preventing substrate access and subsequently reducing enzyme activity.
Antimicrobial Effects : It may disrupt bacterial cell wall synthesis or inhibit critical enzymes necessary for bacterial survival .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Dual Inhibitors : Research has indicated that compounds with similar structures can serve as dual inhibitors for sEH and FAAH, providing analgesic effects without the side effects associated with traditional pain medications .
- Zebrafish Embryo Toxicity : Studies assessing toxicity in zebrafish embryos have shown that certain derivatives exhibit low toxicity while retaining biological activity, making them suitable candidates for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
